Cas no 225-51-4 (Benzo(c)acridine)

Benzo(c)acridine structure
Benzo(c)acridine structure
Product Name:Benzo(c)acridine
CAS No:225-51-4
MF:C17H11N
MW:229.275943994522
CID:261686
PubChem ID:9181
Update Time:2025-04-19

Benzo(c)acridine Chemical and Physical Properties

Names and Identifiers

    • Benz[c]acridine
    • 3,4-BENZACRIDINE,MP 106-108DEG
    • benzo[c]acridine
    • 3,4-Benzacridine
    • 3,4-Benzoacridine
    • 7,8-Benzacridine
    • Benz[c]acridine200µg
    • UNII-BV4376Y90X
    • BV4376Y90X
    • Benzo(c)acridine
    • MLS002694911
    • EINECS 205-930-2
    • Q26840914
    • alpha-Chrysidine
    • NS00014411
    • B(c)AC
    • RCRA waste no. U016
    • SCHEMBL732208
    • DTXSID9059759
    • BRN 0154999
    • Diethyl2-([3-(bromomethyl)-2-thienyl]methylene)malonate
    • Benz[c]acridine, BCR(R) certified Reference Material
    • alpha-Naphthacridine
    • CHEBI:82398
    • J-014761
    • NSC-89261
    • C19338
    • CCRIS 2465
    • J-014748
    • NSC 89261
    • AKOS024319581
    • 225-51-4
    • 12-Azabenz[a]anthracene; 3,4-Benzacridine; 3,4-Benzoacridine; NSC 89261
    • RCRA waste number U016
    • 7,8-Benzacridine [French]
    • FT-0631879
    • .alpha.-Naphthacridine
    • HSDB 5094
    • BENZ(C)ACRIDINE [IARC]
    • 3,4-Benzacridin
    • HMS3092A15
    • WLN: T D6 B666 CNJ
    • NSC89261
    • Benzo[c]acridine #
    • CHEMBL1724662
    • SMR001560826
    • BENZ(C)ACRIDINE
    • 12-Azabenz[a]anthracene
    • .alpha.-Chrysidine
    • OAPPEBNXKAKQGS-UHFFFAOYSA-N
    • BENZ(C)ACRIDINE [HSDB]
    • 12-Azabenz(a)anthracene
    • 7,8-Benzacridine (French)
    • 5-20-08-00519 (Beilstein Handbook Reference)
    • alphaChrysidine
    • 3,4Benzacridine
    • DTXCID5036711
    • 12Azabenz(a)anthracene
    • BENZ(C)ACRIDINE (IARC)
    • alphaNaphthacridine
    • 3,4Benzoacridine
    • 7,8Benzacridine
    • DB-045946
    • Inchi: 1S/C17H11N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-11H
    • InChI Key: OAPPEBNXKAKQGS-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=C2C=CC3C=CC=CC=3C=12

Computed Properties

  • Exact Mass: 229.08900
  • Monoisotopic Mass: 229.089149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.8
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1281 (rough estimate)
  • Melting Point: 132°C
  • Boiling Point: 361.18°C (rough estimate)
  • Flash Point: 201.4±12.7 °C
  • Refractive Index: 1.5515 (estimate)
  • PSA: 12.89000
  • LogP: 4.54120
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Benzo(c)acridine Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 2811
  • Safety Instruction: H303+H313+H333
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Safety Term:6.1(b)
  • Packing Group:III
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzo(c)acridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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